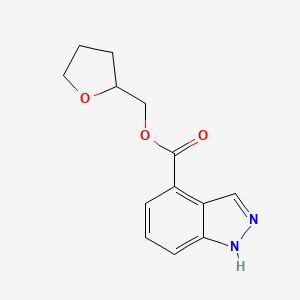
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxybutyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4,4,4-trifluoro-3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major product is 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, such as 2-azido-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide or 2-thiocyanato-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide.
Applications De Recherche Scientifique
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can form hydrogen bonds with the target, further stabilizing the interaction. The chloro group can participate in nucleophilic substitution reactions, modifying the target’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(4,4,4-trifluoromethyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-aminobutyl)propanamide
Uniqueness
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct chemical properties. The hydroxy group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and stability. This combination makes the compound particularly useful in applications requiring specific interactions with biological targets.
Propriétés
IUPAC Name |
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF3NO2/c1-4(8)6(14)12-3-2-5(13)7(9,10)11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQPNWNWRTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-methylsulfonylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7422304.png)
![ethyl N-[4-[[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7422312.png)

![(2S)-2-[[[4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzoyl]amino]carbamoyl]pyrrolidine-1-carboxamide](/img/structure/B7422329.png)
![4-[4-[[2-(Difluoromethyl)-1,3-benzothiazol-6-yl]sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B7422333.png)
![5-[(3-Benzamido-3-phenylpropanoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B7422340.png)
![1-(Furan-2-ylmethyl)-2-methyl-3-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]guanidine;hydrobromide](/img/structure/B7422342.png)
![methyl 3-[[4-(5-oxo-1H-tetrazol-4-yl)phenyl]sulfamoyl]-2-phenylpropanoate](/img/structure/B7422350.png)
![Tert-butyl 2-[5-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B7422359.png)
![3-(5-methylpyridin-3-yl)-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7422366.png)
![3-pyrimidin-5-yl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7422373.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B7422378.png)
![3-[(5-Bromopyridin-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7422381.png)

